Asymmetric Dimethylation at Tat Position 53 Decreases TAR RNA Binding Affinity Significantly, While Position 52 Does Not — A Regiospecific Functional Divergence Unattainable with Monomethyl or Symmetric Dimethyl Building Blocks
In a systematic position-by-position scan of the Tat(47–57) basic domain, Li et al. (2015) replaced each of the six native arginine residues individually with asymmetric dimethylarginine (ADMA, incorporated via Fmoc-ADMA(Pbf)-OH), monomethylarginine (MMA), or symmetric dimethylarginine (SDMA). Asymmetric dimethylation at position 53 significantly decreased TAR RNA binding affinity, whereas asymmetric dimethylation at position 52 produced a much smaller effect and methylation at certain flanking positions slightly increased binding [1]. In contrast, SDMA at the same positions exhibited quantitatively different binding profiles [1]. This position-dependent, regioisomer-specific functional modulation cannot be probed using Fmoc-Arg(Me,Pbf)-OH or Fmoc-SDMA(Boc)2-ONa, which deliver different methylation states .
| Evidence Dimension | TAR RNA binding affinity (relative to native unmodified Tat peptide) assessed by electrophoresis mobility shift assay (EMSA) |
|---|---|
| Target Compound Data | ADMA at position 53: significant decrease in TAR RNA binding affinity; ADMA at position 52: minimal change; ADMA at flanking positions: slight increase observed [1]. |
| Comparator Or Baseline | Native Tat(47–57) peptide (all Arg residues unmodified) as baseline; MMA and SDMA at the same positions as comparators. Quantitative KD values not reported numerically in the abstract; binding was assessed semi-quantitatively by EMSA band shift. |
| Quantified Difference | Qualitative difference: ADMA at position 53 markedly reduces binding; ADMA at position 52 does not. SDMA and MMA exhibit distinct position-dependent profiles. |
| Conditions | EMSA with recombinant TAR RNA; peptides synthesized by Fmoc SPPS using Fmoc-ADMA(Pbf)-OH building block; Jurkat cells for cellular uptake (flow cytometry). |
Why This Matters
For researchers investigating how methylation state and position regulate RNA–protein interactions (e.g., in HIV Tat biology or epigenetic reader-domain studies), the ability to site-specifically incorporate authentic ADMA using Fmoc-L-Arg(Me)2(Pbf)-OH is essential; alternative building blocks introduce a different PTM and yield different structure–activity relationships.
- [1] Li, J.-H., et al. (2015). Effect of arginine methylation on the RNA recognition and cellular uptake of Tat-derived peptides. Bioorganic & Medicinal Chemistry, 23(9), 2281–2286. DOI: 10.1016/j.bmc.2015.01.051. View Source
